Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyraNAside
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Overview
Description
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in the synthesis of various complex molecules, particularly in the field of carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose. One common method starts with the conversion of D-glucose to its methyl glycoside, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Methyl β-D-glucopyranoside.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a building block for glycosylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a protecting group in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The benzyl groups protect the hydroxyl functionalities during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the benzyl groups can be selectively removed under reductive conditions, revealing the free hydroxyl groups for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside: Similar structure but derived from D-galactose.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar compound but without the methyl group at the anomeric position.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Uses acetyl groups instead of benzyl groups for protection
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is unique due to its specific benzyl protection pattern, which provides stability and selectivity in synthetic applications. The benzyl groups are particularly advantageous as they can be easily removed under mild conditions, making this compound highly versatile in organic synthesis .
Properties
CAS No. |
19488-61-0 |
---|---|
Molecular Formula |
C35H38O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
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